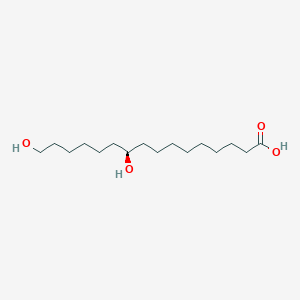
(R)-10,16-Dihydroxyhexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-10,16-Dihydroxyhexadecanoic acid is a natural product found in Salvia and Agave americana with data available.
Applications De Recherche Scientifique
Cutin Monomer Synthesis and Fungal Activation
(R)-10,16-Dihydroxyhexadecanoic acid, a cutin monomer, has been synthesized asymmetrically. The stereoisomers of this acid show varying abilities to activate fungal pathogens like Colletotrichum trifolii, indicating its potential role in plant protection and pathogen interaction studies (Ahmed et al., 2003).
Material Synthesis for Aliphatic Polyesters
This compound has been used to synthesize monomers and oligomers that can be utilized as raw materials for creating bio-polyesters and other chemicals. This use leverages the physical properties, non-toxicity, and abundance of these compounds, making them a promising material for sustainable production (Arrieta-Báez et al., 2011).
Polymerization for Environmental Applications
The polymerization of (R)-10,16-Dihydroxyhexadecanoic acid has been explored to create polyesters with varying physicochemical properties. These polymers, obtained from tomato cuticle monomers, demonstrate different solubility and structural characteristics, making them potential candidates for various environmental applications (Gómez-Patiño et al., 2015).
Oligomerization and Enzymatic Catalysis
The enzymatic oligomerization of (R)-10,16-Dihydroxyhexadecanoic acid and its methyl ester has been studied, revealing the production of linear polyesters. This research contributes to understanding the enzymatic processes involved and the potential applications of these polyesters in various fields, including materials science (Gómez-Patiño et al., 2013).
Cutin Degradation and Structural Analysis
Studies on the degradation of cutin from various fruits have provided insights into its molecular architecture. By understanding the structure and components of cutin, like (R)-10,16-Dihydroxyhexadecanoic acid, researchers can explore its potential applications in biopolymers and protective coatings (Tian et al., 2008).
Propriétés
Nom du produit |
(R)-10,16-Dihydroxyhexadecanoic acid |
|---|---|
Formule moléculaire |
C16H32O4 |
Poids moléculaire |
288.42 g/mol |
Nom IUPAC |
(10R)-10,16-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O4/c17-14-10-6-5-8-12-15(18)11-7-3-1-2-4-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20)/t15-/m1/s1 |
Clé InChI |
VJZBXAQGWLMYMS-OAHLLOKOSA-N |
SMILES isomérique |
C(CCCCC(=O)O)CCC[C@H](CCCCCCO)O |
SMILES canonique |
C(CCCCC(=O)O)CCCC(CCCCCCO)O |
Synonymes |
(R)-10,16-dihydroxyhexadecanoic acid (S)-10,16-dihydroxyhexadecanoic acid 10,16-DHHA 10,16-dihydroxyhexadecanoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



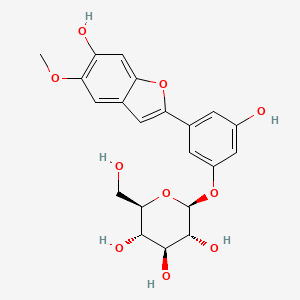

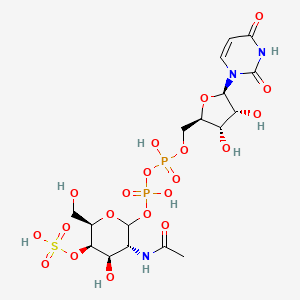
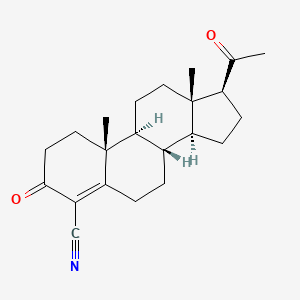
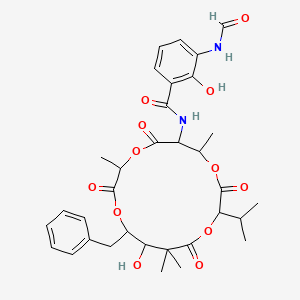
![[2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B1248064.png)
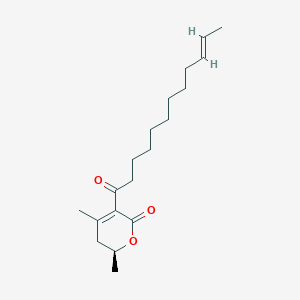
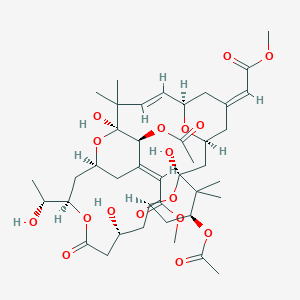
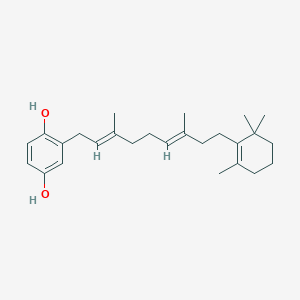
![(2E,4E)-N-[(1S,2R,2'R,6R)-4-chloro-2'-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B1248070.png)

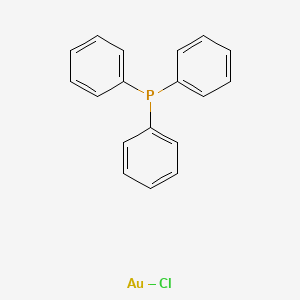

![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide](/img/structure/B1248077.png)